![molecular formula C12H17ClFNO B1397326 3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219980-62-7](/img/structure/B1397326.png)
3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNO . It is not intended for human or veterinary use and is for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a fluorobenzyl group via an ether linkage . The molecular weight of the compound is 245.72 g/mol .Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- Duan-zhi, Y. (2005) synthesized a related compound, 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one, confirming its structure through elemental analysis, IR, 1HNMR, and ESI-MS spectra (Y. Duan-zhi, 2005).
- Huang, J., & Zhou, F. (2011) worked on a similar compound, 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, studying its crystal structure and hydrogen bonding properties (Jianying Huang & F. Zhou, 2011).
Pharmacological Research and Applications :
- ÖztÜrk, E., et al. (2019) synthesized and evaluated N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds displayed significant growth inhibitory effects on certain bacteria and high anticancer activities (Ezel ÖztÜrk et al., 2019).
- Terashima, I., & Kohda, K. (1998) created derivatives and analogues of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine, including ones with (4-fluorobenzyl)oxy groups, for inhibiting human O6-alkylguanine-DNA alkyltransferase and potentiating the cytotoxicity of certain chemicals in cancer cells (I. Terashima & K. Kohda, 1998).
Material Science and Industrial Applications :
- Hankovszky, H., et al. (1989) synthesized 2-Flurophenyl- and bis(fluorophenyl)pyrrolidin-1-oxyls, including compounds with 4-FC6H4 groups. These were used as novel synthons and reagents for spin-labelling studies, demonstrating their utility in material science research (H. Hankovszky et al., 1989).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNOYWYPJMHCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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